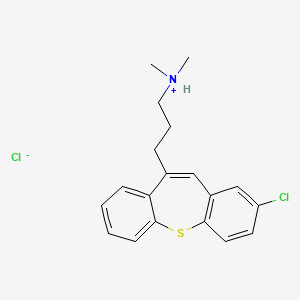
2-Chloro-10-(3-dimethylaminopropyl)dibenzo(b,f)thiepin hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-10-(3-dimethylaminopropyl)dibenzo(b,f)thiepin hydrochloride is a chemical compound known for its significant pharmacological properties It is a member of the dibenzo(b,f)thiepin class of compounds, which are characterized by their tricyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-10-(3-dimethylaminopropyl)dibenzo(b,f)thiepin hydrochloride typically involves multiple steps. One common method starts with the reaction of 2-chlorodiphenyl sulfide with 3-dimethylaminopropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to form the intermediate product, which is then cyclized using a suitable cyclizing agent to yield the final compound.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-10-(3-dimethylaminopropyl)dibenzo(b,f)thiepin hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Chloro-10-(3-dimethylaminopropyl)dibenzo(b,f)thiepin hydrochloride involves its interaction with specific molecular targets in the body. It acts as an antagonist at dopamine receptors, particularly the D2 receptor, which is associated with its neuroleptic effects . Additionally, it may interact with other receptors and enzymes, contributing to its overall pharmacological profile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpromazine: Another member of the dibenzo(b,f)thiepin class, known for its antipsychotic properties.
Zotepine: A neuroleptic drug with a similar tricyclic structure.
Uniqueness
2-Chloro-10-(3-dimethylaminopropyl)dibenzo(b,f)thiepin hydrochloride is unique due to its specific substitution pattern and the presence of the dimethylaminopropyl group, which imparts distinct pharmacological properties. Its ability to inhibit viral replication and its potential use in treating psychiatric disorders set it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
62675-00-7 |
|---|---|
Molekularformel |
C19H21Cl2NS |
Molekulargewicht |
366.3 g/mol |
IUPAC-Name |
3-(3-chlorobenzo[b][1]benzothiepin-6-yl)propyl-dimethylazanium;chloride |
InChI |
InChI=1S/C19H20ClNS.ClH/c1-21(2)11-5-6-14-12-15-13-16(20)9-10-18(15)22-19-8-4-3-7-17(14)19;/h3-4,7-10,12-13H,5-6,11H2,1-2H3;1H |
InChI-Schlüssel |
STNHOXQJEGBBOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+](C)CCCC1=CC2=C(C=CC(=C2)Cl)SC3=CC=CC=C31.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


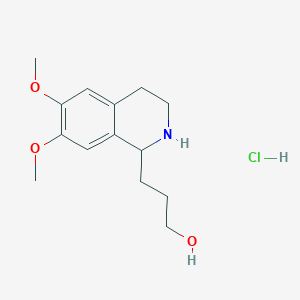
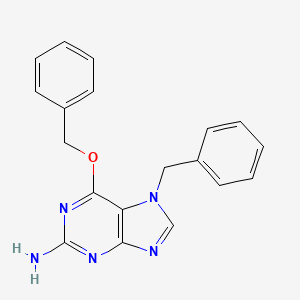

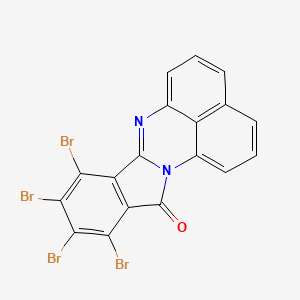
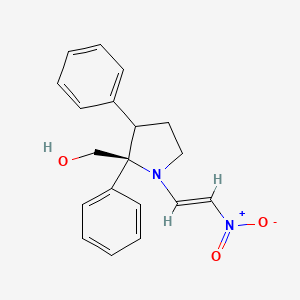
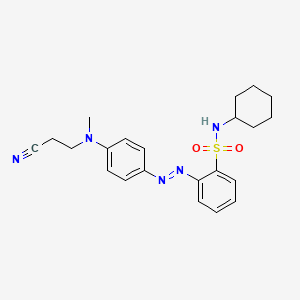

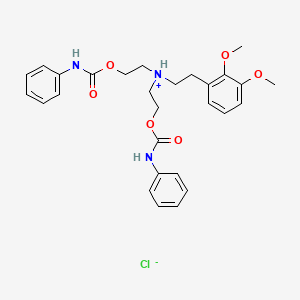



![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-heptan-2-ylazanium chloride](/img/structure/B13755513.png)
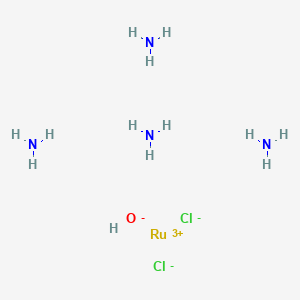
![Methanesulfonic acid, [(2-methoxyphenyl)amino]-, monosodium salt](/img/structure/B13755525.png)
